Piperaquine N-Oxide

説明

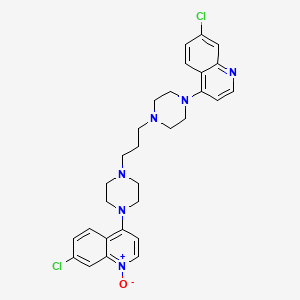

Piperaquine N-Oxide is a metabolite of Piperaquine, an antimalarial drug . It is pharmacologically active and plays a significant role in the treatment of malaria .

Synthesis Analysis

Piperaquine and its N-oxide metabolite can be metabolically interconverted via hepatic cytochrome P450 and FMO enzymes . The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4 .

Molecular Structure Analysis

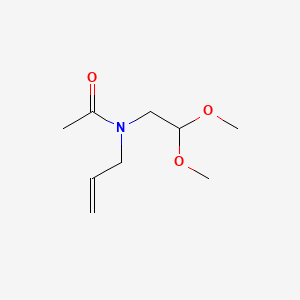

The molecular formula of Piperaquine N-Oxide is C29H32Cl2N6O . It contains a total of 75 bonds, including 43 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 1 double bond, 22 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 tertiary amine(s) (aliphatic), and 2 tertiary amine(s) (aromatic) .

Chemical Reactions Analysis

The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4, and Piperaquine N-Oxide can rapidly reduce back to Piperaquine via cytochrome P450 (P450)/flavin-containing monooxygenase enzymes .

Physical And Chemical Properties Analysis

Piperaquine N-Oxide has a molecular weight of 551.5 g/mol . It has a topological polar surface area of 51.3 Ų .

科学的研究の応用

Antimalarial Efficacy : Piperaquine has been widely used in combination with dihydroartemisinin as part of artemisinin-based combination therapies (ACTs) for treating malaria. Studies have shown that piperaquine is effective against both Plasmodium falciparum and Plasmodium vivax strains, with a good safety and tolerance profile (Davis et al., 2005).

Metabolism and Pharmacokinetics : Piperaquine N-Oxide (M1), one of the major metabolites of piperaquine, has been studied for its antimalarial activity and pharmacokinetic profile. It exhibits considerable antimalarial activity and a long elimination half-life, contributing to the efficacy of piperaquine as a partner drug in ACTs (Liu et al., 2018).

Resistance Development : The use of dihydroartemisinin-piperaquine has led to concerns about the development of drug resistance. Genetic studies suggest that copy number variations and single-nucleotide polymorphisms may be associated with piperaquine resistance (Eastman et al., 2011).

Pharmacodynamics in Children : Research has also focused on the pharmacokinetics and pharmacodynamics of piperaquine in children with malaria. Findings suggest an increased dose regimen for young children might be beneficial due to their lower piperaquine concentrations and total exposure compared to older children (Tarning et al., 2012).

Drug Interactions : Investigations into the interaction between piperaquine and other antimalarial drugs, such as primaquine, indicate significant interactions that could influence the pharmacokinetic profile and efficacy of these drugs when used in combination (Hanboonkunupakarn et al., 2014).

特性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGYMJCKLXKEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858318 | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperaquine N-Oxide | |

CAS RN |

925673-46-7 | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)